14-Pentadecenoic acid

Catalog No.
S594731
CAS No.
17351-34-7
M.F
C15H28O2
M. Wt
240.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
14-Pentadecenoic acid

CAS Number

17351-34-7

Product Name

14-Pentadecenoic acid

IUPAC Name

pentadec-14-enoic acid

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2H,1,3-14H2,(H,16,17)

InChI Key

CAHZYAQCDBBLER-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCCCCCC(=O)O

Synonyms

14-pentadecenoic acid, pentadecenoic acid

Canonical SMILES

C=CCCCCCCCCCCCCC(=O)O

14-Pentadecenoic acid, a 15-carbon long-chain fatty acid, has shown potential applications in the field of tissue engineering. Research suggests it can be incorporated into the fabrication of fibrous scaffold biomaterials. These scaffolds provide a three-dimensional structure that can mimic the natural extracellular matrix, offering support and guidance for cell growth and tissue regeneration [].

Studies have demonstrated that 14-pentadecenoic acid can be combined with other materials, such as polymers and hydrogels, to create scaffolds with desirable properties. These properties can include:

  • Biocompatibility: The scaffold material should be non-toxic and compatible with the surrounding tissues [].
  • Biodegradability: The scaffold should degrade naturally over time as the new tissue forms [].
  • Mechanical strength: The scaffold needs to be strong enough to provide support for cell attachment and proliferation [].

14-Pentadecenoic acid, also known as ω-pentadecenoic acid, is a long-chain fatty acid characterized by a 15-carbon structure with a double bond at the 14th carbon position. Its molecular formula is C₁₅H₂₈O₂, and it has a molecular weight of approximately 240.39 g/mol . This compound is classified as a monounsaturated fatty acid due to the presence of one carbon-carbon double bond.

14-Pentadecenoic acid is primarily found in certain plant species, notably in tobacco (Nicotiana tabacum) and some other natural sources. It is less common compared to other fatty acids but has garnered interest due to its unique structural properties and potential biological activities .

Typical of unsaturated fatty acids. Key reactions include:

  • Hydrogenation: The addition of hydrogen can convert the double bond into a single bond, resulting in a saturated fatty acid.
  • Oxidation: The double bond can undergo oxidation, leading to the formation of hydroperoxides or other oxidized products.
  • Esterification: 14-pentadecenoic acid can react with alcohols to form esters, which are commonly used in biodiesel production and food applications .

Research on the biological activity of 14-pentadecenoic acid is limited but suggests potential health benefits. Some studies indicate that it may exhibit anti-inflammatory properties and influence lipid metabolism. The presence of this fatty acid in dietary sources raises questions about its role in human health, particularly concerning cardiovascular health and metabolic disorders .

14-Pentadecenoic acid can be synthesized through various methods:

  • Natural Extraction: It can be extracted from plant sources such as tobacco.
  • Chemical Synthesis: Laboratory synthesis may involve the use of alkylation reactions or the oxidation of appropriate precursors .
  • Microbial Fermentation: Certain microorganisms can be utilized to produce this fatty acid through fermentation processes, leveraging their metabolic pathways to convert substrates into long-chain fatty acids .

The applications of 14-pentadecenoic acid span several fields:

  • Food Industry: As a flavoring agent or preservative in certain food products.
  • Cosmetics: Utilized for its emollient properties in skincare formulations.
  • Pharmaceuticals: Investigated for potential therapeutic effects due to its biological activity .

Several compounds share structural similarities with 14-pentadecenoic acid. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Pentadecanoic AcidSaturated Fatty AcidNo double bonds; more common in nature.
14-Methylpentadecanoic AcidMethyl-branched Fatty AcidContains a methyl group at the 14th position.
Eicosapentaenoic AcidPolyunsaturated Fatty AcidContains five double bonds; more prevalent in fish oils.
Oleic AcidMonounsaturated Fatty AcidCommonly found in olive oil; one double bond at the 9th position.

Uniqueness

14-Pentadecenoic acid is unique due to its specific position of unsaturation (at the 14th carbon), which distinguishes it from other fatty acids with similar chain lengths or saturation levels. Its presence in specific plant sources and potential health benefits further highlight its significance within the broader category of fatty acids .

14-Pentadecenoic acid belongs to the class of long-chain fatty acids containing 15 carbon atoms with a single unsaturation at the terminal carbon position. It is also known by several synonyms including ω-pentadecenoic acid and C15:1n-1. While the exact discovery timeline is not extensively documented in the literature, this fatty acid has gained research attention particularly for its unique structure with terminal unsaturation, distinguishing it from more common fatty acids.

The compound is primarily classified as a terminal monounsaturated fatty acid, making it relatively rare in natural sources compared to other more abundant fatty acids. Its molecular signature has been increasingly recognized in microbial sources, particularly from certain bacterial metabolism, including Corynebacterium species.

Significance in Lipid Biochemistry

As a 15-carbon monounsaturated fatty acid, 14-pentadecenoic acid represents an interesting subject in lipid biochemistry due to several factors. Its odd-chain length provides distinctive metabolic properties compared to the more common even-chain fatty acids. The position of the double bond at carbon-14 creates a terminal unsaturation that affects its chemical reactivity and biological interactions.

The significance of this fatty acid in lipid biochemistry extends to its potential role in cellular membranes, metabolic pathways, and signal transduction. While pentadecenoic acids in general are relatively minor components in biological systems, their functional importance may be disproportionate to their abundance. The terminal double bond configuration potentially influences membrane fluidity and protein interactions differently than mid-chain unsaturated fatty acids.

Current Research Landscape and Academic Interest

Current research on 14-pentadecenoic acid focuses primarily on three areas: efficient synthesis methods, biological activities (particularly enzyme inhibition), and potential applications in medicinal chemistry and materials science.

Academic interest in this compound has been stimulated by findings suggesting its inhibitory activity against DNA topoisomerase I, an enzyme critical for DNA replication and transcription. This property has positioned 14-pentadecenoic acid and its derivatives as potential lead compounds for therapeutic development, particularly in anticancer research.

Additionally, investigations into improved synthetic routes have allowed researchers to produce sufficient quantities of this fatty acid for comprehensive biological studies, facilitating broader exploration of its potential applications.

Bacterial Sources and Production

The bacterial production of 14-pentadecenoic acid and related pentadecanoic acids represents a diverse array of biosynthetic pathways across multiple bacterial phyla. Research has demonstrated that several bacterial species possess the enzymatic machinery necessary for the biosynthesis of these odd-chain fatty acids through various metabolic routes [1] [2] [3].

Arthrobacter simplex serves as a well-documented example of bacterial fatty acid conversion capabilities. Studies have shown that resting cells of this species can efficiently convert alpha-hydroxypalmitic acid to pentadecanoic acid, demonstrating a clear pathway from sixteen-carbon to fifteen-carbon fatty acids [1]. This conversion process occurs under controlled laboratory conditions and provides insight into the alpha-oxidation pathway of fatty acids in bacterial systems.

Curtobacterium pusillum exhibits a sophisticated fatty acid synthetase system that produces multiple odd-chain fatty acids, including n-pentadecanoic acid and 14-methylpentadecanoic acid [2] [3]. The organism's fatty acid composition includes branched and straight-chain fatty acids, with the synthetase system requiring nicotinamide adenine dinucleotide phosphate and preferentially utilizing cyclohexanecarbonyl-coenzyme A as a primer substrate. This system demonstrates the complexity of bacterial fatty acid biosynthesis and the ability to produce diverse structural variants.

Micrococcus cerificans demonstrates preferential methyl-group attack when utilizing 1-pentadecene as a substrate, resulting in the production of 14-pentadecenoic acid [4] [5]. This organism's ability to metabolize alkene substrates provides evidence for the environmental cycling of fatty acids and the bacterial contribution to the transformation of hydrocarbon substrates into biologically active fatty acids.

Nocardia globerula strain 432 represents another significant bacterial source, capable of synthesizing triacylglycerols during cultivation on 2,6,10,14-tetramethyl pentadecane under nitrogen-limiting conditions [6]. This organism produces odd-numbered fatty acids including pentadecanoic acid, heptadecanoic acid, and 10-methyl heptadecanoic acid, suggesting the use of propionyl-coenzyme A as a precursor in the biosynthetic pathway.

Recent investigations have identified Bacillus acidifaciens as a pentadecanoic acid-producing bacterium with significant ecological importance [7] [8]. Whole-genome sequencing revealed that this organism encodes 39 genes involved in lipid metabolism, with all key genes for pentadecanoic acid biosynthesis present in its genome. The combination of galactooligosaccharides and Limosilactobacillus reuteri markedly increases pentadecanoic acid production when co-cultured with Bacillus acidifaciens, demonstrating the importance of microbial community interactions in fatty acid biosynthesis.

Fungal Biosynthesis Patterns

Fungal biosynthesis of pentadecanoic acid and related compounds exhibits distinct patterns across different taxonomic groups and environmental conditions. The production of these fatty acids in fungi is influenced by growth phase, environmental conditions, and species-specific metabolic capabilities [9] [10] [11].

Anaerobic gut fungi represent a unique ecological niche for pentadecanoic acid production. Among the genera Neocallimastix, Orpinomyces, Piromyces, and Caecomyces, only Orpinomyces species strain GMLF5 produced detectable levels of pentadecanoic acid [9] [12]. The fatty acid profiles of these anaerobic fungi are dominated by myristic acid, followed by tridecanoic acid and stearic acid, with pentadecanoic acid representing a minor but significant component in specific strains.

Penicillium atrovenetum demonstrates developmental stage-dependent fatty acid composition, with pentadecanoic acid present throughout the growth cycle [11]. The organism's fatty acid profile changes significantly during spore germination and mycelial development, with pentadecanoic acid being one of the identifiable components alongside myristic, palmitoleic, heptadecanoic, linolenic, and arachidic acids.

Saccharomyces cerevisiae exhibits the ability to respond to fatty acid supplementation, including pentadecanoic acid, under conditions of fatty acid starvation [13]. When grown in the presence of cerulenin, an inhibitor of fatty acid synthesis, the organism's growth can be restored by supplementation with various fatty acids, including pentadecanoic acid, demonstrating the importance of these compounds in cellular metabolism.

Oleaginous fungi represent an important group for fatty acid production, with species such as Mortierella alpina, Schizochytrium limacinum, and Thraustochytrium species demonstrating sophisticated fatty acid biosynthetic capabilities [10] [14]. These organisms utilize both traditional fatty acid synthase pathways and polyketide synthase pathways for the production of diverse fatty acid profiles, including odd-chain fatty acids.

The polyketide synthase pathway in fungi represents a sophisticated mechanism for fatty acid biosynthesis that differs from traditional fatty acid synthase systems [10] [14]. Type I polyketide synthases, which are large multifunctional proteins encoded by single genes, are predominantly found in fungi and are responsible for synthesizing polyketides with similarities to fatty acids through successive condensation reactions.

Distribution in Plant Kingdom

Nicotiana tabacum and Related Species

Nicotiana tabacum (tobacco) serves as the most extensively documented plant source of 14-pentadecenoic acid, with multiple independent studies confirming its presence in various plant tissues [16] [17]. The compound has been identified in both leaf and seed tissues, with significant variations in concentration depending on growth conditions, curing methods, and plant variety.

Chemical analysis of tobacco seeds from different varieties has revealed substantial fatty acid content, with pentadecanoic acid representing a consistent component of the lipid profile. The Krumovgrad 58 variety, grown under both organic and conventional conditions, contains pentadecanoic acid in measurable quantities, with organic cultivation showing slightly higher concentrations than conventional methods.

Fatty acid composition studies of tobacco seeds have identified palmitic acid as the major saturated fatty acid, followed by stearic acid and pentadecanoic acid. The total polyunsaturated fatty acid content in tobacco seed oils reaches 65-67 percent, with linoleic acid representing the predominant fatty acid. The ratio of unsaturated to saturated fatty acids in tobacco seed oil ranges from 84:16 to 83.5:16.5, indicating a high degree of unsaturation.

Curing method effects on fatty acid composition have been documented, with different processing techniques influencing the final concentration of pentadecanoic acid in tobacco leaves. Air-cured tobacco generally exhibits higher short-chain fatty acid content compared to flue-cured samples, with variety-specific responses to different curing methods affecting the final fatty acid profile.

Essential oil composition of tobacco leaves contains 14-pentadecenoic acid alongside other bioactive compounds. Gas chromatography-mass spectrometry analysis of Nicotiana tabacum varieties 'Daliuye' and 'Daheiyan' revealed the presence of pentadecanoic acid derivatives, including 14-methyl-pentadecanoic acid methyl ester, demonstrating the diversity of related compounds in tobacco plants.

Other Notable Plant Sources

Elaeagnus angustifolia represents another confirmed plant source of pentadecanoic acid isomers, specifically containing (Z)-9-pentadecenoic acid. This species, known for its medicinal properties, demonstrates the occurrence of positional isomers of pentadecanoic acid in plant tissues, highlighting the structural diversity of these compounds across different plant species.

Acacia species constitute a significant group of plants containing pentadecanoic acid, with documented occurrence in Acacia lenticularis, Acacia pennata, Acacia planifrons, and Acacia polyacantha. These species represent important sources of pentadecanoic acid in natural ecosystems, contributing to the overall environmental pool of this fatty acid.

Cassia tora contains pentadecanoic acid methyl ester, representing the esterified form of the fatty acid. This leguminous plant demonstrates the occurrence of fatty acid derivatives in plant tissues, which may serve different biological functions compared to the free fatty acid forms.

Fagopyrum esculentum (common buckwheat) has been identified as a source of pentadecenoic acid, making it a potential biomarker for the consumption of buckwheat products. This finding has nutritional implications, as buckwheat is consumed as a dietary staple in many regions and could contribute to human pentadecanoic acid intake.

Sambucus nigra (black elderberry) and Juglans nigra (black walnut) represent additional plant sources of pentadecenoic acid. These plants, which are consumed as foods or used in traditional medicine, contribute to the dietary intake of pentadecanoic acid and may have implications for human health through their fatty acid content.

Ecological Roles and Interactions

Function in Microbial Communities

Pentadecanoic acid and its derivatives play crucial roles in microbial community structure and function, serving as both metabolic intermediates and signaling molecules in complex microbial ecosystems. The ecological significance of these compounds extends beyond their role as membrane components to encompass inter-microbial communication and environmental adaptation.

Gut microbiota interactions represent a well-studied system where pentadecanoic acid functions as a key metabolic product with health implications for the host [7]. The human gut microbiota demonstrates the capacity to synthesize pentadecanoic acid, with specific bacterial species contributing to the overall production of this fatty acid. The concentration of pentadecanoic acid in the gut environment is influenced by diet, microbial community composition, and inter-microbial interactions.

Rumen microbial fermentation serves as a primary source of pentadecanoic acid in ruminant animals, with the compound originating from the metabolic activities of anaerobic microorganisms [9]. The rumen environment supports diverse microbial communities that collectively produce pentadecanoic acid through fermentation processes, contributing to the fatty acid profile of dairy and meat products from ruminant animals.

Biofilm formation and maintenance involve complex interactions between microbial communities and fatty acid metabolism. Studies have demonstrated that certain fatty acids, including pentadecanoic acid, can influence biofilm structure and stability in dual-species systems involving bacteria and fungi. These interactions have implications for both beneficial and pathogenic microbial communities.

Stress response mechanisms in microbial communities often involve fatty acid metabolism, with organisms adjusting their fatty acid profiles in response to environmental changes. The production of odd-chain fatty acids, including pentadecanoic acid, may serve as an adaptive response to specific environmental conditions, contributing to microbial survival and community resilience.

Plant-Microbe Interactions Mediated by 14-Pentadecenoic Acid

The role of fatty acids in plant-microbe interactions represents a complex and dynamic area of ecological research, with 14-pentadecenoic acid and related compounds serving as important mediators of these interactions. These interactions encompass both beneficial and antagonistic relationships, with fatty acids functioning as signaling molecules, defense compounds, and metabolic intermediates.

Chemical communication between plants and microbes involves the exchange of diverse molecular signals, including fatty acids and their derivatives. The rhizosphere environment serves as a critical interface for these interactions, with root exudates containing fatty acids that influence microbial community composition and activity. The specific role of 14-pentadecenoic acid in these communication networks requires further investigation, but related fatty acids have been shown to influence microbial behavior and plant responses.

Plant defense mechanisms often involve fatty acid-mediated signaling pathways that respond to microbial challenges. The production of specific fatty acids, including odd-chain fatty acids, may serve as part of the plant's defense response against pathogenic microorganisms. These compounds can exhibit antimicrobial properties and may contribute to the plant's ability to resist infection.

Symbiotic relationships between plants and beneficial microorganisms may involve fatty acid exchange and metabolism. Plant growth-promoting rhizobacteria often produce or utilize fatty acids as part of their beneficial interactions with plants, potentially including 14-pentadecenoic acid as a component of these relationships.

Metabolic integration between plants and their associated microorganisms involves the exchange of metabolites, including fatty acids, that support both partners in the interaction. The plant-microbe interface represents a zone of intense metabolic activity where fatty acid metabolism may play crucial roles in maintaining beneficial relationships and supporting plant health.

XLogP3

6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

240.208930132 g/mol

Monoisotopic Mass

240.208930132 g/mol

Heavy Atom Count

17

Appearance

Assay:≥98%A solution in ethanol

Wikipedia

14-Pentadecenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

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